
(S)-3-Chloro-2-methylpropanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (S)-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
- Chlorination with Thionyl Chloride:
- 2-Methylpropanoic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
- Chlorination with Phosphorus Trichloride:
- 2-Methylpropanoic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of (S)-3-Chloro-2-methylpropanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
- Substitution Reactions:
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
- Oxidation Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or ketones.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reactions:
- The compound can be reduced to form alcohols or alkanes.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 2-methylpropanoic acid, while oxidation with potassium permanganate yields 3-chloro-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
(S)-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various chiral compounds.
- Biology:
- Studied for its potential biological activity and interactions with enzymes.
- Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (S)-3-Chloro-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Chloro-2-methylpropanoic acid can be compared with other similar compounds, such as:
- 3-Chloropropanoic Acid:
- Lacks the methyl group present in (S)-3-Chloro-2-methylpropanoic acid.
- Has different reactivity and applications.
- 2-Chloropropanoic Acid:
- The chlorine atom is located at a different position on the carbon chain.
- Exhibits different chemical properties and reactivity.
- 3-Chloro-2-methylbutanoic Acid:
- Contains an additional carbon atom in the carbon chain.
- Has distinct chemical and physical properties.
The uniqueness of (S)-3-Chloro-2-methylpropanoic acid lies in its specific chiral structure and the presence of both a chlorine atom and a methyl group, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C4H7ClO2 |
|---|---|
Molekulargewicht |
122.55 g/mol |
IUPAC-Name |
(2S)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
InChI-Schlüssel |
AWSSTZZQBPIWKZ-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](CCl)C(=O)O |
Kanonische SMILES |
CC(CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


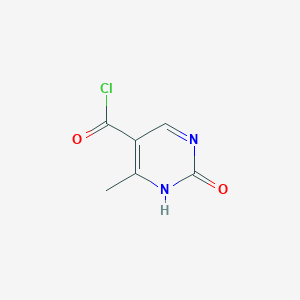



![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
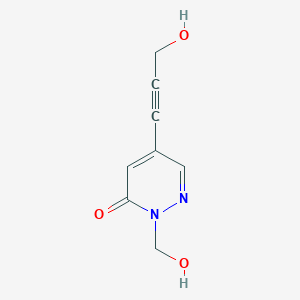
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

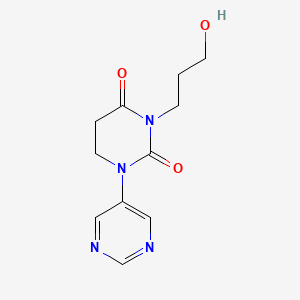
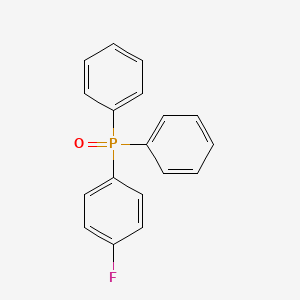

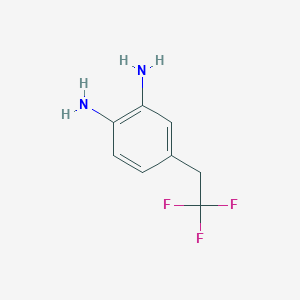

![Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium](/img/structure/B13112654.png)
